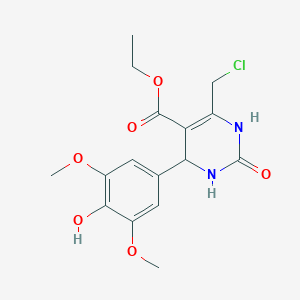

Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O6/c1-4-25-15(21)12-9(7-17)18-16(22)19-13(12)8-5-10(23-2)14(20)11(6-8)24-3/h5-6,13,20H,4,7H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGFSXOIGFAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHClNO

- Molecular Weight : 364.79 g/mol

- CAS Number : 537-35-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can effectively inhibit the growth of various bacterial strains. A study by Umesha et al. (2009) demonstrated that related compounds exhibited significant antimicrobial and antioxidant activities through various assays including DPPH radical scavenging and reducing power tests .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has focused on the inhibition of key enzymes involved in cancer metabolism. For example, a related compound was found to inhibit fatty acid synthase (FASN), which is crucial for cancer cell proliferation. This inhibition led to decreased cell viability in cancer models . this compound may exert similar effects due to its structural analogies.

The proposed mechanism of action involves the interaction with specific cellular pathways:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes such as FASN and others involved in lipid metabolism.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) as a result of metabolic interference can lead to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Chen et al. (2014) explored the antimicrobial efficacy of tetrahydropyrimidine derivatives against several bacterial strains. The results indicated that these compounds significantly inhibited bacterial growth at varying concentrations .

Anticancer Activity Assessment

In another research effort focusing on the anticancer properties of similar compounds, it was found that certain tetrahydropyrimidines could reduce tumor size in xenograft models by targeting metabolic pathways critical for tumor growth .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

This compound exhibits several notable biological activities, making it a candidate for various medicinal applications:

Antioxidant Activity

Research indicates that compounds with similar structures demonstrate significant antioxidant properties. Ethyl 6-(chloromethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown radical scavenging activity with IC50 values indicating moderate to good potential compared to standard antioxidants.

Anti-Diabetic Activity

The compound has been evaluated for its inhibitory effects on alpha-amylase, an enzyme crucial for carbohydrate digestion. Studies have reported IC50 values ranging from 6.539 to 11.27 µM for alpha-amylase inhibition, suggesting a potential role in managing diabetes by slowing carbohydrate absorption.

Cytotoxicity Against Cancer Cell Lines

Cytotoxicity studies against various cancer cell lines have revealed that derivatives of tetrahydropyrimidines possess significant cytotoxic effects. The IC50 values for these compounds ranged from 5.351 to 18.69 µg/mL against HepG2 liver cancer cells, indicating their potential as anti-cancer agents. Notably, halogen substitutions enhance activity due to their electronic properties affecting cell interactions.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be rationalized through its structure. A summary of substituents and their corresponding biological activities is provided below:

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Para-fluoro | Highest radical scavenging | 6.261 |

| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |

| Meta-fluoro | Highest cytotoxicity | Variable |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of tetrahydropyrimidine derivatives:

- Synthesis and Evaluation : A study synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. The results indicated that the introduction of halogen groups significantly enhanced both antioxidant and enzyme inhibitory activities.

- Cytotoxicity Assessment : Another research effort highlighted the cytotoxic effects of these compounds against cancer cell lines. Findings suggested that structural modifications could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells.

- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Q & A

Q. What synthetic strategies are effective for synthesizing this tetrahydropyrimidine derivative?

The compound can be synthesized via the Biginelli reaction, a multicomponent condensation of urea/thiourea, β-keto esters, and aldehydes. Modifications include introducing the chloromethyl group post-cyclization using chloromethylation agents (e.g., chloromethyl methyl ether under controlled conditions). Key steps:

Q. How can spectroscopic and chromatographic methods confirm structural integrity?

A combination of techniques is essential:

- NMR :

- ¹H/¹³C NMR : Assign signals for the tetrahydropyrimidine ring (δ ~2.5–5.5 ppm for CH2/CH groups) and aromatic protons (δ ~6.5–7.5 ppm for the 4-hydroxy-3,5-dimethoxyphenyl group).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for the chloromethyl (-CH2Cl) and ester (-COOEt) moieties.

Advanced Research Questions

Q. What crystallographic methodologies resolve structural ambiguities, such as disorder in the chloromethyl group?

Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Structure solution : Employ SHELXT (direct methods) for phase determination .

- Refinement : Apply SHELXL with anisotropic displacement parameters. For disordered chloromethyl groups:

-

Split atoms into multiple positions (PART command).

-

Apply geometric constraints (SIMU/DELU) to stabilize refinement .

Example Crystal Data (Hypothetical):

Parameter Value Crystal system Monoclinic Space group P2₁/c a, b, c (Å) 12.6876, 7.3073, 19.954 β (°) 114.443 V (ų) 1684.23 Z 4

Q. How do hydrogen-bonding networks and ring puckering influence the compound’s solid-state stability?

- Hydrogen bonding : Use graph-set analysis (Etter’s formalism) to categorize motifs (e.g., D = donor, A = acceptor). The 4-hydroxyphenyl group forms O–H···O/N bonds with adjacent molecules, stabilizing the lattice .

- Ring puckering : Apply Cremer-Pople parameters to quantify tetrahydropyrimidine ring conformation:

-

Calculate puckering amplitude (Q) and phase angle (θ) from atomic coordinates.

-

A planar ring (Q ≈ 0) vs. puckered (Q > 0.2 Å) affects intermolecular packing and solubility .

Example Hydrogen Bond Parameters (Hypothetical):

D–H···A d(D–H) (Å) d(H···A) (Å) ∠D–H–A (°) O–H···O 0.84 1.95 167 N–H···O 0.89 2.12 155

Q. What computational approaches predict the electronic effects of substituents on reactivity?

- *DFT calculations (B3LYP/6-31G)**:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge distribution at the chloromethyl group and carbonyl oxygen.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.